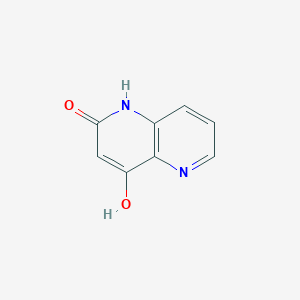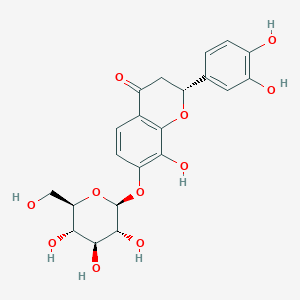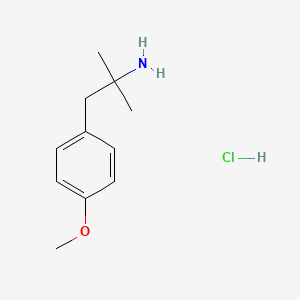
4-hydroxy-1,5-naphthyridin-2(1H)-one
説明
4-Hydroxy-1,5-naphthyridin-2(1H)-one is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and organic semiconductor materials. The compound is characterized by the presence of a hydroxy group attached to a naphthyridine ring system, which is a bicyclic structure composed of two fused rings containing nitrogen atoms at the 1 and 5 positions.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been explored in several studies. For instance, a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was achieved through the Skraup reaction followed by treatment with DMF-DMA and catalytic LiOH to provide an intermediate that was further processed to yield the target compound . Another study reported the regioselective synthesis of pentacyclic polyheterocycles from 4-(4'-aryloxybut-2'-ynyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-ones through sequential Claisen rearrangements . Additionally, a new efficient route to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones was developed using active methylene compounds, which provided good yields of the desired products .
Molecular Structure Analysis
The molecular structure and properties of 4-substituted 1,5-naphthyridines, including their N-oxides, have been studied. It was found that 4-hydroxy-1,5-naphthyridine exists in the crystalline state in the lactam form, and the position of the tautomeric equilibrium was quantitatively estimated as a function of solvent polarity . Furthermore, a series of 4,8-substituted 1,5-naphthyridines were synthesized and characterized, revealing their potential as organic semiconductor materials .
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives has been explored through various reactions. For example, the synthesis of a 1,8-naphthyridin-5-one derivative was achieved using an intramolecular 1,3-dipolar cycloaddition reaction . Another study presented a one-pot pathway for the synthesis of organic compounds substituted with 3-hydroxy-1,4-naphthoquinonyl, demonstrating the versatility of naphthyridine derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives have been extensively investigated. The basicity constants of various 4-substituted 1,5-naphthyridines were measured, and a correlation with substituent constants was examined . The opto-electrical properties and quantum chemistry calculations of 4,8-substituted 1,5-naphthyridines indicated their suitability as materials for OLEDs due to their blue fluorescence and suitable electron affinities and ionization potentials . Additionally, the synthesis of 5-hydroxy-1,4-naphthoquinone was reported, which shares structural similarities with 4-hydroxy-1,5-naphthyridin-2(1H)-one, highlighting the potential for diverse applications .
科学的研究の応用
Application in Medicinal Chemistry
4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have been extensively studied in medicinal chemistry. A notable example includes the synthesis of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one, identified as a novel class of c-Met kinase inhibitors. This compound, when properly substituted, displayed effective inhibition against TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells at low micromolar concentrations (Wang et al., 2013).
Synthesis and Properties
The synthesis and properties of 4-substituted 1,5-naphthyridines, including their N-oxides, have been studied, revealing insights into their structural and spectral properties. For instance, 4-hydroxy-1,5-naphthyridine in its crystalline state exists in the lactam form, and studies have provided quantitative estimates of the tautomeric equilibrium of this compound as a function of solvent polarity (Titkova et al., 1981).
Organic Semiconductor Materials
A series of 4,8-substituted 1,5-naphthyridines have been synthesized and characterized for their potential as organic semiconductor materials. These compounds demonstrate high thermal robustness and exhibit blue fluorescence in both solution and solid state, suggesting their potential application in developing high-efficiency OLEDs (Wang et al., 2012).
Biomedical Applications
In the field of biomedical research, naphthyridines, including 1,6-naphthyridin-2(1H)-ones, have been identified as capable of providing ligands for various receptors in the body. These compounds have been implicated in more than 1,000 references, most of which are patents, highlighting their potential for diverse biomedical applications (Oliveras et al., 2021).
Antiviral Activity
Specific derivatives of 4-hydroxy-1,5-naphthyridin-2(1H)-one have been investigated as HIV-integrase inhibitors. These derivatives demonstrated potent antiviral activity in cellular assays, with some achieving low nanomolar IC50 values in HIV-integrase strand transfer assays (Boros et al., 2009).
Corrosion Inhibition
Naphthyridine derivatives have also been studied for their corrosion inhibition efficiencies. For example, three novel naphthyridines exhibited high inhibition activities for mild steel in hydrochloric acid, demonstrating their potential as green corrosion inhibitors (Singh et al., 2016).
作用機序
Target of Action
Similar compounds have shown antiviral activity against the coxsackie b3 virus
Mode of Action
It’s suggested that similar compounds may interact with viral proteins or enzymes, inhibiting their function and thus preventing the virus from replicating .
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the viral replication process, affecting the pathways involved in viral protein synthesis and assembly .
Result of Action
Based on its potential antiviral activity, it may prevent the replication of certain viruses within host cells, thereby inhibiting the progression of viral infections .
特性
IUPAC Name |
4-hydroxy-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-4-7(12)10-5-2-1-3-9-8(5)6/h1-4H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYPFQDZOGVWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=O)N2)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716256 | |
| Record name | 4-Hydroxy-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1,5-naphthyridin-2(1H)-one | |
CAS RN |
60058-16-4 | |
| Record name | 4-Hydroxy-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3029166.png)








![N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine](/img/structure/B3029185.png)

![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)